molecular formula C17H14ClN3O B12943691 N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B12943691
M. Wt: 311.8 g/mol
InChI Key: FPNUEXRMHMBSQK-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyrazole ring and a chlorophenyl group, making it a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-(1H-pyrazol-4-yl)aniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide
  • N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-bromophenyl)acetamide
  • N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. The chlorophenyl group can influence the compound’s lipophilicity, electronic properties, and interaction with molecular targets.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C17H14ClN3O/c18-15-5-1-12(2-6-15)9-17(22)21-16-7-3-13(4-8-16)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22)

InChI Key

FPNUEXRMHMBSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)Cl

Origin of Product

United States

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